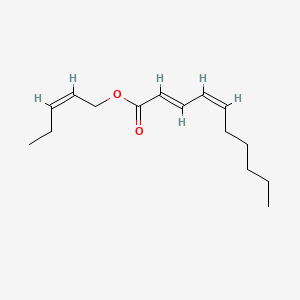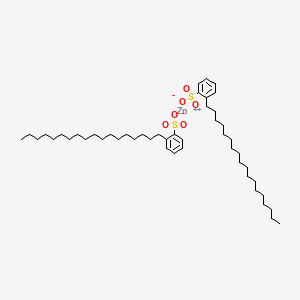
Zinc octadecylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc octadecylbenzenesulphonate: is a chemical compound with the molecular formula C48H82O6S2Zn . It is a zinc salt of octadecylbenzenesulphonic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc octadecylbenzenesulphonate can be synthesized through the reaction of zinc oxide or zinc carbonate with octadecylbenzenesulphonic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or precipitation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide or zinc carbonate is reacted with octadecylbenzenesulphonic acid. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and efficient separation of the product.
Chemical Reactions Analysis
Types of Reactions: Zinc octadecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of zinc oxide and other by-products.
Reduction: It can be reduced in the presence of reducing agents, although this is less common.
Substitution: The sulphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized organic compounds.
Reduction: Reduced forms of the organic moiety.
Substitution: New compounds with different functional groups replacing the sulphonate group.
Scientific Research Applications
Chemistry: Zinc octadecylbenzenesulphonate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of biological assays and as a component in certain drug delivery systems.
Industry: Industrially, it is used in the production of detergents, emulsifiers, and lubricants. Its ability to reduce surface tension makes it valuable in various manufacturing processes, including the production of paints, coatings, and adhesives.
Mechanism of Action
The mechanism of action of zinc octadecylbenzenesulphonate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between different phases (e.g., oil and water), thereby stabilizing emulsions and dispersions. This action is facilitated by the long hydrophobic tail of the octadecyl group and the hydrophilic sulphonate head, which interact with different substances to enhance solubility and stability.
Comparison with Similar Compounds
Zinc stearate: Another zinc salt with surfactant properties, commonly used as a lubricant and release agent.
Zinc laurate: Similar in structure and function, used in cosmetics and personal care products.
Zinc dodecylbenzenesulphonate: A shorter-chain analogue with similar surfactant properties.
Uniqueness: Zinc octadecylbenzenesulphonate is unique due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogues. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Properties
CAS No. |
94086-54-1 |
|---|---|
Molecular Formula |
C48H82O6S2Zn |
Molecular Weight |
884.7 g/mol |
IUPAC Name |
zinc;2-octadecylbenzenesulfonate |
InChI |
InChI=1S/2C24H42O3S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h2*18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;;+2/p-2 |
InChI Key |
YCFMFWQDRBVJCH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


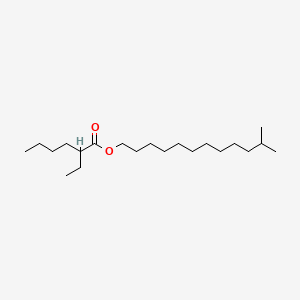

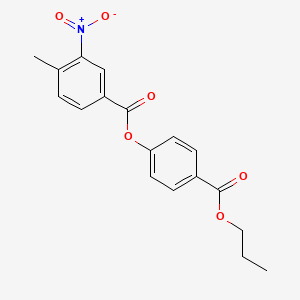
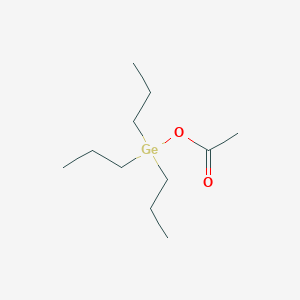
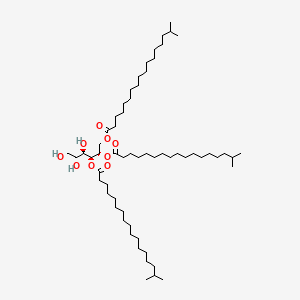


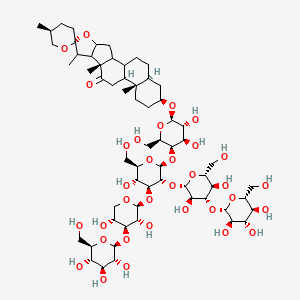
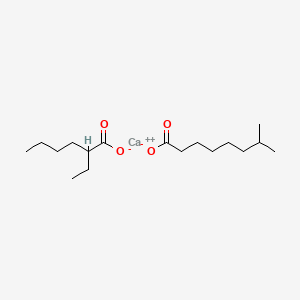
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
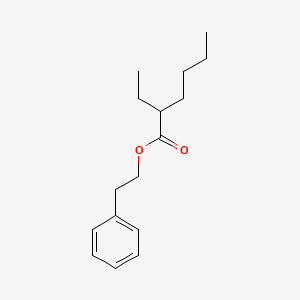

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
